methyl 3-chloro-6-[({4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-CHLORO-6-({4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound featuring a benzothiophene core, a pyrazole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-CHLORO-6-({4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chloro and carboxylate groups. The pyrazole moiety is then attached through a series of condensation and substitution reactions. Common reagents used include chlorinating agents, carboxylating agents, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors, where the reactions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-CHLORO-6-({4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds
Common Reagents and Conditions
Common reagents include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted benzothiophene derivatives .
Scientific Research Applications
METHYL 3-CHLORO-6-({4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core and pyrazole moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different functional groups.
Pyrazole derivatives: Compounds with pyrazole moieties and varying substituents.
Uniqueness
METHYL 3-CHLORO-6-({4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of a benzothiophene core, a pyrazole moiety, and specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H15ClN4O5S |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
methyl 3-chloro-6-[[4-[(4-nitropyrazol-1-yl)methyl]benzoyl]amino]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H15ClN4O5S/c1-31-21(28)19-18(22)16-7-6-14(8-17(16)32-19)24-20(27)13-4-2-12(3-5-13)10-25-11-15(9-23-25)26(29)30/h2-9,11H,10H2,1H3,(H,24,27) |
InChI Key |
ILVZJNAMSMZXKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.